4-(2-Cyclohexylethoxy)aniline, also referred to as IM3829 in certain studies [], is a synthetic organic compound primarily investigated for its potential as a radiosensitizer in cancer treatment []. Its structure consists of an aniline ring with a cyclohexylethoxy substituent at the para position. While not naturally occurring, it represents a class of compounds designed to modulate biological responses, specifically in the context of enhancing the efficacy of radiotherapy.
4-(2-Cyclohexylethoxy)aniline is an organic compound characterized by the molecular formula and a molecular weight of 219.32 g/mol. This compound features an aniline structure substituted with a cyclohexylethoxy group, making it notable for its potential biological applications, particularly in cancer treatment. It has been identified as a radiosensitizer, enhancing the effectiveness of radiation therapy in certain cancer types, such as lung cancer .
This compound can be synthesized through various chemical processes and is classified as an aromatic amine due to the presence of the aniline group. It is often studied within the context of medicinal chemistry and pharmacology due to its interactions with biological systems, particularly its role in modulating cellular responses to oxidative stress .
The synthesis of 4-(2-Cyclohexylethoxy)aniline typically involves a two-step process:
The molecular structure of 4-(2-Cyclohexylethoxy)aniline consists of a benzene ring attached to an amine group and an ethoxy substituent derived from cyclohexanol. The compound's structure can be represented as follows:
4-(2-Cyclohexylethoxy)aniline can participate in several chemical reactions:
These reactions are typically facilitated by various reagents under controlled conditions to ensure specificity and yield.
4-(2-Cyclohexylethoxy)aniline primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor involved in cellular antioxidant responses. The compound inhibits Nrf2 activity, leading to decreased expression of antioxidant enzymes and phase II drug-metabolizing enzymes .
4-(2-Cyclohexylethoxy)aniline has significant potential in medicinal chemistry, particularly as a radiosensitizer in cancer therapy. Its ability to enhance radiosensitivity makes it valuable for improving outcomes in radiation treatments for lung cancer and possibly other malignancies . Additionally, its interactions with Nrf2 suggest potential applications in studies related to oxidative stress and cellular defense mechanisms.
4-(2-Cyclohexylethoxy)aniline (CAS No. 76253-34-4) is a synthetic organic compound classified as a substituted aniline derivative. Its systematic IUPAC name, 4-(2-cyclohexylethoxy)aniline, precisely describes its molecular architecture: a benzene ring (aniline) substituted at the para-position (C4) with an ethoxy linker (–OCH₂CH₂–) terminated by a cyclohexyl group. The molecular formula is C₁₄H₂₁NO, corresponding to a molecular weight of 219.33 g/mol. Key structural features include:
The canonical SMILES notation NC₁=CC=C(OCCC₂CCCCC₂)C=C₁ and InChIKey KZIPKNLJWRDAKV-UHFFFAOYSA-N [1] [9] provide unambiguous representations for databases and cheminformatics analyses.
Spectroscopic data are crucial for confirming the identity and purity of 4-(2-cyclohexylethoxy)aniline. While experimental spectra for this specific compound were limited in the search results, predictions based on its structure and analogous compounds [2] [6] allow robust characterization:
Table 1: Predicted NMR Chemical Shifts for 4-(2-Cyclohexylethoxy)aniline
Atom/Group | ¹H-NMR δ (ppm), Multiplicity | ¹³C-NMR δ (ppm) |
---|---|---|
Aniline NH₂ | ~3.5 (br s, 2H) | - |
Aromatic H (C2/C6) | ~6.6 (d, 2H) | ~115-120 |
Aromatic H (C3/C5) | ~6.8 (d, 2H) | ~115-120 |
–O–CH₂– (methylene a) | ~3.95 (t, 2H) | ~65-70 |
–CH₂–Cy (methylene b) | ~1.75 (m, 2H) | ~30-35 |
Cyclohexyl CH | ~1.65 (m, 1H) | ~40-45 |
Cyclohexyl CH₂ | ~1.1-1.4 (m, 10H) | ~25-30 |
C1 (Aromatic) | - | ~145-150 |
C4 (Aromatic, C–O) | - | ~155-160 |
N–H bending (primary amine): ~1600–1650 cm⁻¹.Significant differences compared to aniline itself would include the absence of strong bands associated with –OH (phenol) and the presence of strong aliphatic C–H stretches, confirming the ether linkage and cyclohexyl group [7].
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺• at m/z 219, consistent with C₁₄H₂₁NO. Characteristic fragmentation patterns would likely involve:
Computational chemistry methods (e.g., Density Functional Theory - DFT) provide insights into the preferred geometry and flexibility of 4-(2-cyclohexylethoxy)aniline:
Comparing 4-(2-cyclohexylethoxy)aniline with simpler analogs highlights the impact of its specific substitution pattern:
Table 2: Structural Comparison of 4-(2-Cyclohexylethoxy)aniline with Key Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Significant Differences |
---|---|---|---|---|
4-(2-Cyclohexylethoxy)aniline | C₁₄H₂₁NO | 219.33 | –NH₂ at C1, –OCH₂CH₂Cy at C4 | Reference compound (Primary amine, para alkoxyalkyl) |
4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | –NH₂ at C1, –OCH₃ at C4 | Smaller, less lipophilic, no alicyclic ring |
N-Cyclohexylaniline | C₁₂H₁₇N | 175.27 | –NHCy at N1 | Secondary amine, no para substituent, weaker donor |
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine | C₂₃H₃₁NO | 337.50 | –N(CH₂CH₂CH₂Ph)[H]? at N1, –OCH₂CH₂Cy at C4 | Tertiary amine (if fully alkylated), larger, more lipophilic, no N–H donor |
This comparative analysis underscores how subtle changes in substitution (position, linker, amine type) profoundly impact the physicochemical and potential binding properties of aniline derivatives. The combination of the primary aniline group, the flexible ethoxy spacer, and the bulky lipophilic cyclohexyl terminus defines the unique molecular character of 4-(2-cyclohexylethoxy)aniline.
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: